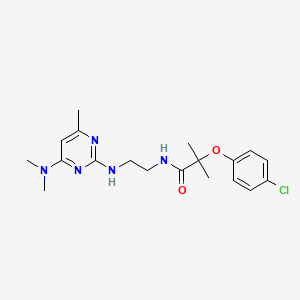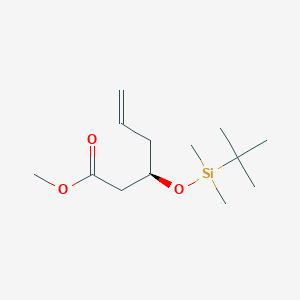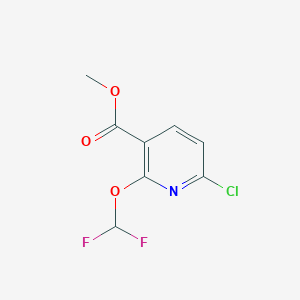![molecular formula C13H16N2O B2796398 (1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide CAS No. 2320578-29-6](/img/structure/B2796398.png)
(1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide” is a complex organic molecule. It likely contains a bicyclic heptane structure, which is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “(1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane” have been synthesized and used as starting materials for the synthesis of chiral diazabicyclic ligands .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the bicyclic heptane and carboxamide groups. These groups can participate in a variety of chemical reactions and can greatly influence the physical and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Aplicaciones Científicas De Investigación
Chemical Properties and Decomposition
(1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide and its derivatives have been studied for their chemical properties, particularly in the context of thermal decomposition. Dervan and Uyehara (1976) explored an intermediate in the thermal decomposition of a related compound, highlighting its structural formulation and the generation of various hydrocarbon products during thermal fragmentation (Dervan & Uyehara, 1976).
Structural Analysis and Quantum Mechanical Calculations
In a 2005 study, Alemán et al. used quantum mechanical calculations to investigate the high pyramidalization of the bicyclic amide nitrogen in a complex 7-azabicyclo[2.2.1]heptane derivative. This included examining the distortion of the amide bond in model molecules and evaluating the effect of substituents on the pyramidalization of the bicyclic amide nitrogen (Alemán et al., 2005).
Synthesis and Derivative Studies
Avenoza et al. (1995) described a synthetic route to exo-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, highlighting the key Diels-Alder reaction involved in its synthesis (Avenoza et al., 1995). Additionally, Francisco et al. (2003) investigated the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates, leading to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems (Francisco et al., 2003).
Potential Applications in Medicinal Chemistry
Buyu Kou et al. (2017) synthesized novel morpholine amino acids, including (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, as potential compact modules in medicinal chemistry. These compounds could modulate the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of N-phenyl-7-azabicyclo[22It is known that 7-azabicyclo[221]heptane, a core structure of the compound, is found in epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor . Epibatidine is known as one of the most potent acetylcholine nicotinic receptor agonists , suggesting that N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide may interact with similar targets.
Mode of Action
Epibatidine is known to bind to acetylcholine nicotinic receptors, acting as an agonist . This interaction triggers a series of biochemical events, leading to the observed biological effects.
Biochemical Pathways
The specific biochemical pathways affected by N-phenyl-7-azabicyclo[22Based on its structural similarity to epibatidine, it may influence pathways related to acetylcholine signaling .
Result of Action
The molecular and cellular effects of N-phenyl-7-azabicyclo[22Based on its structural similarity to epibatidine, it may exhibit similar effects, such as activation of acetylcholine nicotinic receptors .
Propiedades
IUPAC Name |
N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(14-10-4-2-1-3-5-10)15-11-6-7-12(15)9-8-11/h1-5,11-12H,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTDQNKAEVKZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2796315.png)

![3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2796318.png)
![(2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2796319.png)

![N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2796321.png)
![3'-(3-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2796324.png)


![4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid](/img/structure/B2796327.png)

![5-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2796333.png)
![(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B2796334.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide](/img/structure/B2796337.png)